molecular formula C9H10O3S B1396119 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone CAS No. 1263365-52-1

2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone

Cat. No. B1396119
CAS RN: 1263365-52-1
M. Wt: 198.24 g/mol
InChI Key: KCQBYGJQOGWBQC-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as DTE and has the molecular formula C10H10O2S.

Scientific Research Applications

Photoinduced Oxidative Annulation

2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone is utilized in photoinduced direct oxidative annulation processes. The compound is involved in reactions providing access to highly functionalized polyheterocyclic structures. Specifically, these reactions yield 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones and 1-(5-hydroxy furan/thieno/pyrrolo[3,2-e]benzofuran-4-yl)ethanones, and the phenomenon of excited-state intramolecular proton transfer (ESIPT) is observed for these analogues (Zhang et al., 2017).

Synthesis and Properties of Conducting Polymers

The compound is a precursor in the synthesis of conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole (SNS). These polymers have been synthesized and characterized to understand their UV–visible absorption bands, electrochemical gaps, and electrical conductivity. The polymers exhibit good thermal stability and are sensitive to variations in temperature, humidity, and ammonia, affecting their electrical conductivity (Pandule et al., 2014).

Synthesis of Bioactive Molecules

The compound is also involved in the synthesis of bioactive molecules like chalcone derivatives which demonstrate significant anti-oxidant and anti-microbial activities. These derivatives are synthesized via Claisen–Schmidt condensation reactions and are noteworthy for their remarkable activities at low concentrations, indicating their potential in medicinal chemistry (Gopi et al., 2016).

Formation of Bisferrocenyl 1,3-dioxolane Complex

An interesting application is the reaction of ferrocenecarboxaldehyde with certain dioxaphospholenes, leading to the diastereoselective formation of bis-ferrocenyl 1,3-dioxolane complexes. These complexes are characterized through various spectroscopic techniques and cyclic voltammetry, indicating potential applications in the field of organometallic chemistry (Ahumada et al., 2013).

Tandem Processes in C-Aryl Ketenes

In chemistry, the compound is involved in heating diazoacetoacetates to produce a family of 2-(1,3-dioxolan-2-yl)phenyl ketenes, which smoothly undergo a [1,5]-H shift/6π-electrocyclic ring-closure sequence. This leads to the formation of 1H-2-benzopyrans and thienopyrans, showcasing the compound's utility in complex chemical synthesis and reactions (Vidal et al., 2014).

properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-thiophen-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c10-8(7-1-4-13-6-7)5-9-11-2-3-12-9/h1,4,6,9H,2-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQBYGJQOGWBQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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